Bromadiolone

acute toxicity potency ranking LD50 comparison

Bromadiolone is a second-generation anticoagulant rodenticide for warfarin-resistant rodent control. It provides single-dose efficacy where FGARs fail, with an intermediate hepatic half-life presenting lower ecotoxicological risk than brodifacoum. Cis-enriched formulations reduce non-target predator exposure in vole control. Procurement requires molecular confirmation of L120Q/Y139C absence. Reduced-dose SGAR combinations (0.001%–0.0008%) maintain efficacy while lowering environmental anticoagulant burden in stewardship programs.

Molecular Formula C30H23BrO4
Molecular Weight 527.4 g/mol
CAS No. 28772-56-7
Cat. No. B606368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromadiolone
CAS28772-56-7
SynonymsBromadiolone;  Contrac;  Ratimus;  Rotox;  Temus;  Topidion; 
Molecular FormulaC30H23BrO4
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O)C4=C(C5=CC=CC=C5OC4=O)O
InChIInChI=1S/C30H23BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25-26,32-33H,18H2
InChIKeyOWNRRUFOJXFKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, >1.14X10+4 at pH 5, 2.48X10-3 at pH 7, 0.180 at pH 9 (all in g/L at 20 °C)
Soluble in dimethylsulfoxide
Solubility at 20-25 °C (g/L): dimethylformamide 730.0;  ethyl acetate 25.0;  acetone 22.3;  chloroform 10.1;  ethanol 8.2;  methanol 5.6;  ethyl ether 3.7;  hexane 0.2
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromadiolone CAS 28772-56-7: Technical Baseline and Procurement Context


Bromadiolone (CAS 28772-56-7) is a second-generation 4-hydroxycoumarin anticoagulant rodenticide (SGAR) that functions as a vitamin K antagonist [1]. It is characterized as a 'super-warfarin' owing to its enhanced potency relative to first-generation anticoagulants (FGARs) and its capacity to accumulate in hepatic tissue of target organisms [1]. Bromadiolone was introduced commercially in 1980 specifically to address rodent populations that had developed physiological resistance to warfarin and other FGARs [1]. It is authorized for control of commensal rats and mice, including warfarin-resistant strains, as well as voles and water voles in agricultural settings [2].

Why Bromadiolone CAS 28772-56-7 Cannot Be Interchanged with First-Generation Anticoagulants or Other SGARs


Substituting bromadiolone with warfarin or other FGARs in the presence of resistant rodent populations leads to demonstrable control failure, as bromadiolone was developed explicitly to overcome VKORC1-based resistance mechanisms [1]. Even among SGARs, interchangeability is not supported by empirical evidence: bromadiolone and difenacoum both fail against rats harboring the L120Q single nucleotide polymorphism (SNP), whereas brodifacoum remains fully effective [2]. Furthermore, the diastereoisomeric composition of bromadiolone directly dictates its ecotoxicological profile: trans-bromadiolone drives persistent food-chain accumulation, while cis-bromadiolone exhibits a short hepatic half-life comparable to FGARs [3]. Generic substitution decisions made without accounting for resistance genotype, stereochemical composition, and differential hepatic persistence produce either efficacy failures or unanticipated non-target exposure events.

Bromadiolone CAS 28772-56-7: Quantified Differentiation Against Comparator Anticoagulants


Acute Oral Toxicity (LD50) of Bromadiolone Versus Brodifacoum and Chlorophacinone in Rats

Bromadiolone exhibits intermediate acute toxicity among anticoagulant rodenticides, positioned between the higher potency of brodifacoum and the lower potency of first-generation chlorophacinone. In white rats, the LD50 for bromadiolone was determined as 1.1 mg/kg (95% CI: 1.0–1.2 mg/kg), compared to 0.30 mg/kg (95% CI: 0.21–0.42 mg/kg) for brodifacoum [1]. In a separate study, the LD50 for bromadiolone was 1.12 mg/kg versus 6.31 mg/kg for chlorophacinone [2]. This positions bromadiolone as approximately 3.7-fold less acutely toxic than brodifacoum but 5.6-fold more toxic than chlorophacinone in rats.

acute toxicity potency ranking LD50 comparison

Field Efficacy of Bromadiolone Versus Brodifacoum Against L120Q-Resistant Norway Rats

In field trials conducted on UK farmsteads where 86.9% of Norway rats were homozygous for the L120Q resistance-conferring SNP, bromadiolone (50 ppm bait) and difenacoum (50 ppm bait) applications were either partially or wholly ineffective, whereas brodifacoum (23 ppm bait) achieved full eradication [1]. More bromadiolone and difenacoum bait was applied than brodifacoum bait during treatments, yet efficacy remained inferior [1]. This differential efficacy is genotype-dependent: bromadiolone retains effectiveness against warfarin-resistant and Y139C-bearing populations but fails against L120Q homozygotes.

anticoagulant resistance field efficacy L120Q SNP

Hepatic Elimination Half-Life of Bromadiolone Versus Chlorophacinone in Voles

Bromadiolone exhibits dramatic hepatic persistence in vole tissues, with a measured half-life of approximately 10–30 days, whereas chlorophacinone, a first-generation anticoagulant, shows a short hepatic half-life of approximately one day [1]. This differential persistence is stereoisomer-specific: the trans-bromadiolone diastereoisomer accounts for the prolonged half-life, while cis-bromadiolone isomers exhibit a short half-life comparable to chlorophacinone [1]. The extended tissue residence of trans-bromadiolone directly correlates with elevated secondary poisoning risk in predatory and scavenging species.

hepatic persistence ecotoxicology tissue half-life

Plasma and Hepatic Pharmacokinetics of Bromadiolone Across the Anticoagulant Class in Mice

In a comparative pharmacokinetic study of eight anticoagulant rodenticides in mice following single oral administration at one-half LD50 doses, bromadiolone exhibited intermediate plasma and hepatic elimination half-lives relative to class extremes [1]. The plasma elimination half-life for coumatetralyl (FGAR) was 0.52 days, while brodifacoum (SGAR) showed 91.7 days [1]. Hepatic elimination half-lives ranged from 15.8 days for coumatetralyl to 307.4 days for brodifacoum [1]. Bromadiolone's half-life values fall between these extremes, reflecting its second-generation classification but indicating less extreme persistence than brodifacoum.

pharmacokinetics elimination half-life tissue distribution

VKORC1 Polymorphism-Specific Resistance Profile of Bromadiolone in House Mice

In a 2023 survey of Finnish house mice (Mus musculus), two-thirds of sampled individuals carried VKORC1 polymorphisms linked to anticoagulant resistance [1]. The most prevalent mutation was Y139C, which confers resistance to first-generation anticoagulants, bromadiolone, and difenacoum [1]. The L128S mutation, which confers resistance to FGARs and bromadiolone, was detected at much lower abundance [1]. This indicates that bromadiolone efficacy is compromised against Y139C-bearing house mouse populations, a genotype now documented as widespread in Finland.

VKORC1 mutation resistance genotyping population genetics

Diastereoisomer-Specific Bioaccumulation of Bromadiolone in the Food Chain

Monitoring of hepatic residues in the Réunion harrier (Circus maillardi) revealed differential bioaccumulation of bromadiolone diastereoisomers [1]. trans-Bromadiolone reached concentrations up to 573 ng/g wet weight, whereas cis-bromadiolone was barely detected in harrier liver tissue [1]. This stereospecific accumulation pattern demonstrates that trans-bromadiolone is the diastereoisomer responsible for food-chain transfer and secondary poisoning risk in avian predators.

stereochemistry bioaccumulation food chain transfer

Evidence-Based Application Scenarios for Bromadiolone CAS 28772-56-7 Procurement


Control of Warfarin-Resistant Commensal Rodents in the Absence of L120Q or Y139C Mutations

Bromadiolone was introduced in 1980 specifically to address warfarin-resistant Norway rat populations and remains effective against this resistance phenotype [1]. Procurement is indicated for urban and agricultural settings where FGAR failure has been documented but molecular surveillance confirms absence of L120Q (in rats) or Y139C (in mice) genotypes [2][3]. In such contexts, bromadiolone provides reliable single-dose efficacy while offering a lower ecotoxicological persistence profile than brodifacoum, as evidenced by its intermediate hepatic half-life and plasma elimination kinetics [4].

Agricultural Vole Control Using cis-Enriched Bromadiolone Formulations in Ecologically Sensitive Areas

In regions where bromadiolone is authorized for field vole (Arvicola terrestris) control and non-target predator exposure is a regulatory concern, procurement of cis-enriched bromadiolone formulations is supported by evidence. The cis diastereoisomer exhibits a short hepatic half-life comparable to chlorophacinone, while retaining target vole toxicity [5]. This stereochemical optimization reduces the 10–30 day tissue persistence characteristic of trans-bromadiolone, thereby mitigating secondary poisoning risk to raptors and mammalian carnivores that scavenge poisoned voles [5].

Reduced-Dose Combination Strategies for Environmental Stewardship Programs

A 2024 study demonstrated that bromadiolone combined with other SGARs (difenacoum, brodifacoum) or with chlorophacinone at reduced doses (0.001% and 0.0008%) achieved effective control of brown rats (Rattus norvegicus) in four-day no-choice feeding tests [6]. Combinations of SGARs were more effective than SGAR-chlorophacinone combinations [6]. This evidence supports procurement of bromadiolone for stewardship-oriented bait formulations that reduce total anticoagulant release into the environment while maintaining acceptable efficacy [6].

Genotype-Guided Rodenticide Selection Programs Requiring L120Q-Susceptible Actives

In UK regions where L120Q SNP is not detected or where resistance monitoring confirms susceptibility, bromadiolone remains an appropriate selection. However, where L120Q is documented (86.9% homozygosity in affected Hampshire-Berkshire farmsteads), bromadiolone and difenacoum are contraindicated and brodifacoum is the evidence-based alternative [2]. Procurement decisions should be predicated on local resistance genotyping data; bromadiolone should not be selected for L120Q-positive infestations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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